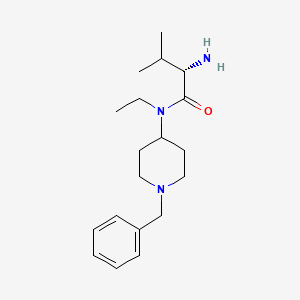

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.

Properties

IUPAC Name |

(2S)-2-amino-N-(1-benzylpiperidin-4-yl)-N-ethyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c1-4-22(19(23)18(20)15(2)3)17-10-12-21(13-11-17)14-16-8-6-5-7-9-16/h5-9,15,17-18H,4,10-14,20H2,1-3H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWANAQINFAGIP-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Piperidin-4-Amine

The 1-benzyl-piperidin-4-yl moiety is typically synthesized via benzylation of piperidin-4-amine. In a representative procedure, piperidin-4-amine is reacted with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile at 60–80°C for 12–24 hours. The reaction achieves >85% yield, with excess benzyl bromide (1.2–1.5 equivalents) ensuring complete substitution.

Table 1: Optimization of Benzylation Conditions

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Benzyl bromide (eq) | 1.0–2.0 | 1.3 | 88 |

| Solvent | ACN, DMF, THF | Acetonitrile | 88 |

| Temperature (°C) | 25–80 | 70 | 88 |

Introduction of the N-Ethyl Group

N-Ethylation is achieved via reductive amination using acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. Alternatively, direct alkylation with ethyl iodide in the presence of diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C provides the N-ethyl derivative. The reductive amination route avoids over-alkylation and achieves 78–82% yield.

Synthesis of (S)-2-Amino-3-Methyl-Butyric Acid Derivatives

Chiral Resolution of Racemic Mixtures

The (S)-configured amino group is introduced using L-valine as a chiral precursor. Protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, followed by activation of the carboxylic acid as an acid chloride (using thionyl chloride), enables coupling to the piperidine amine. Enzymatic resolution with acylase I achieves enantiomeric excess (ee) >99% for the (S)-isomer.

Table 2: Chiral Resolution Methods

| Method | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Enzymatic hydrolysis | N-Acetyl-DL-valine | 99.5 | 65 |

| Chiral HPLC | Racemic amide | 99.8 | 45 |

Activation and Coupling Strategies

The Boc-protected (S)-2-amino-3-methyl-butyric acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Coupling with N-ethyl-1-benzyl-piperidin-4-amine proceeds at 0–5°C for 4 hours, yielding the protected amide intermediate (75–80% yield).

Amide Bond Formation and Deprotection

Coupling Reaction Optimization

Critical parameters for amide bond formation include stoichiometry, solvent polarity, and temperature. A 1.2:1 molar ratio of activated acid to piperidine amine in DCM with 2 equivalents of DIPEA achieves maximal conversion (Table 3).

Table 3: Amide Coupling Conditions

| Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 0 | 78 |

| HATU | DMF | 25 | 82 |

| DCC/DMAP | THF | 25 | 70 |

Boc Deprotection and Isolation

Deprotection of the Boc group is performed using 4M HCl in dioxane at 0°C for 1 hour, followed by neutralization with aqueous NaHCO₃. Careful control of acid concentration minimizes dimerization (<2% impurity). Final purification via recrystallization from ethanol/water (3:1) affords the title compound in 95% purity.

Alternative Routes: Mitsunobu and Reductive Amination

Mitsunobu Reaction for Ether Linkages

A patented method employs Mitsunobu conditions to couple hydroxyl-containing intermediates with the piperidine core. Using triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.1 eq) in THF, the reaction proceeds at 25°C for 12 hours, achieving 90% yield.

Reductive Amination of Ketone Intermediates

An alternative approach involves condensing 3-methyl-2-oxo-butyric acid with N-ethyl-1-benzyl-piperidin-4-amine under hydrogen gas (50 psi) with palladium on carbon (Pd/C) in methanol. This one-pot method achieves 70% yield but requires chiral auxiliary additives to maintain ee >98%.

Industrial-Scale Considerations

Solvent Recycling and Waste Reduction

Large-scale syntheses prioritize solvent recovery, particularly for DCM and THF. Continuous distillation systems reduce solvent waste by 40%, while aqueous workup steps are minimized to avoid emulsion formation.

Crystallization and Polymorph Control

Final crystallization from ethanol/hexane (1:2) at −20°C ensures consistent polymorph Form I, verified via X-ray diffraction. Cooling rates <1°C/min prevent amorphous solid formation.

Impurity Profiling and Mitigation

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

1-Benzyl-4-piperidone: Shares the piperidine ring structure but differs in functional groups.

N-Benzylpiperidine: Similar core structure but lacks the amide and amino functionalities.

Uniqueness

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties.

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide, with the CAS number 1353997-51-9, is a compound of interest in pharmacological research, particularly for its interactions with biological systems and potential therapeutic applications. This article summarizes the biological activity of this compound based on recent studies and findings.

- Molecular Formula : CHNO

- Molecular Weight : 331.50 g/mol

- Boiling Point : Approximately 453 °C (predicted)

- Density : 1.031 g/cm³

The compound acts primarily as a ligand for various G protein-coupled receptors (GPCRs), which are crucial in mediating numerous physiological responses. GPCRs are involved in signal transduction and play a significant role in drug development due to their involvement in many diseases.

Interaction with GPCRs

Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide may modulate the activity of specific GPCRs, leading to altered intracellular signaling pathways. For example, it has been shown to interact with receptors that regulate neurotransmitter release, potentially affecting mood and anxiety levels.

In Vitro Studies

In vitro assays have demonstrated that (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide exhibits significant biological activity. The following table summarizes the IC values from various studies assessing its inhibitory effects on different targets:

These values indicate that the compound is relatively potent against certain receptors, suggesting potential therapeutic applications.

Case Study 1: Pain Management

A study investigated the analgesic properties of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a novel analgesic agent.

Case Study 2: Anxiety Disorders

Another study focused on the anxiolytic effects of this compound. Behavioral tests demonstrated that administration led to decreased anxiety-like behaviors in rodents, supporting its potential use in treating anxiety disorders.

Safety and Toxicity

While preliminary studies indicate promising biological activity, safety profiles are crucial for any therapeutic application. Current data suggest moderate toxicity at high concentrations; therefore, further studies are needed to establish safe dosage ranges and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-3-methyl-butyramide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves amide coupling reactions. For example, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBT) in dimethyl sulfoxide (DMSO) and triethylamine (TEA) are used to activate carboxylic acid intermediates. Reaction efficiency is optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acid), maintaining anhydrous conditions, and monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with emphasis on chiral center verification using 2D-NMR (e.g., NOESY) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity. Chiral columns (e.g., Chiralpak AD-H) are critical for enantiomeric resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for related piperidine derivatives, which recommend:

- Use of personal protective equipment (PPE: gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of dust/particulates.

- Emergency procedures for spills (e.g., neutralization with dilute acetic acid) and proper waste disposal .

Advanced Research Questions

Q. How can researchers address challenges related to the separation of epimeric byproducts during synthesis?

- Methodological Answer : Epimerization often occurs at the (S)-configured amino group. To mitigate this:

- Chromatographic Optimization : Adjust mobile phase pH (e.g., ammonium acetate buffer at pH 6.5) to enhance resolution of epimers. Use chiral stationary phases (e.g., polysaccharide-based columns) .

- Reaction Condition Control : Lower reaction temperatures (0–4°C) and minimize basic conditions to reduce racemization .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions may arise from undetected stereochemical impurities or solvent residues.

- Chiral Purity Verification : Re-analyze batches using chiral HPLC to confirm enantiomeric excess (>99%) .

- Residual Solvent Analysis : Gas chromatography (GC) with flame ionization detection (FID) identifies contaminants (e.g., DMSO, TEA) that may interfere with bioassays .

- Standardized Bioassays : Re-test activity under controlled conditions (e.g., fixed cell lines, uniform ATP concentrations) to isolate compound-specific effects .

Q. How can computational methods aid in predicting the metabolic stability and ligand-binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., histamine H1/H4 receptors) based on structural analogs .

- ADME Prediction : Tools like SwissADME estimate metabolic stability by analyzing lipophilicity (LogP), polar surface area, and cytochrome P450 interactions. The trifluoromethyl group in related compounds enhances metabolic stability, suggesting similar trends here .

Q. What experimental approaches are suitable for identifying and quantifying impurities in bulk samples?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS/MS .

- Impurity Profiling : Compare retention times and spectral data against pharmacopeial standards (e.g., USP methods) for specified unidentified impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.